2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its multiple bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the bromination of phenyl derivatives. The process often includes:
Bromination: Introduction of bromine atoms to the phenyl ring using bromine or brominating agents like N-bromosuccinimide.
Nitration: Introduction of nitro groups using nitric acid or nitrating mixtures.
Acylation: Formation of the acetamido group through acylation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions, often facilitated by catalysts such as palladium in Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Amines: From the reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development due to its complex structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds or covalent bonds with enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-nitrophenyl derivatives: Similar in structure but may lack the furan-2-carboxylate group.
Brominated Phenyl Acetamides: Share the acetamido group but differ in the substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its combination of multiple bromine and nitro groups with a furan-2-carboxylate moiety, providing a versatile scaffold for various chemical reactions and applications.
Properties
Molecular Formula |
C20H12Br3N3O7 |
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Molecular Weight |
646.0 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H12Br3N3O7/c21-12-6-11(19(15(23)7-12)33-20(28)17-2-1-5-31-17)9-24-25-18(27)10-32-16-4-3-13(26(29)30)8-14(16)22/h1-9H,10H2,(H,25,27)/b24-9+ |
InChI Key |
SMHHRFYOAREALM-PGGKNCGUSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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